molecular formula C7H10O3 B2942333 3-Prop-2-enyloxetane-3-carboxylic acid CAS No. 2137801-40-0

3-Prop-2-enyloxetane-3-carboxylic acid

Cat. No.: B2942333
CAS No.: 2137801-40-0
M. Wt: 142.154
InChI Key: CYVULQRUAMWRHC-UHFFFAOYSA-N
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Description

3-Prop-2-enyloxetane-3-carboxylic acid is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether This compound is notable for its unique structure, which includes a prop-2-enyl group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the [2+2] cycloaddition reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring . The prop-2-enyl group can be introduced through various alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Prop-2-enyloxetane-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic or basic conditions can facilitate ring-opening reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

3-Prop-2-enyloxetane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Prop-2-enyloxetane-3-carboxylic acid involves its interaction with various molecular targets. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding to enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 3-Prop-2-enyloxetane-3-carboxylic acid is unique due to the combination of the oxetane ring and the prop-2-enyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-prop-2-enyloxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-3-7(6(8)9)4-10-5-7/h2H,1,3-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVULQRUAMWRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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